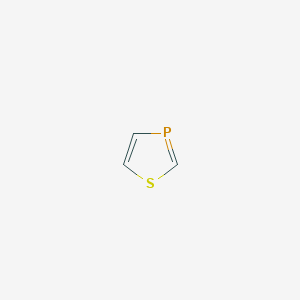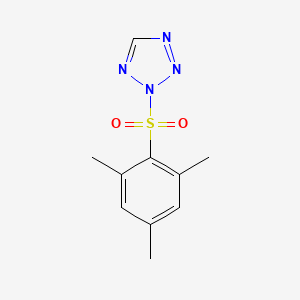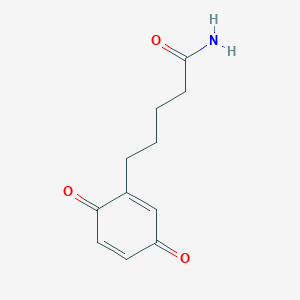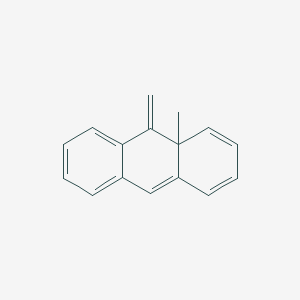![molecular formula C22H31P B14319659 Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane CAS No. 104108-09-0](/img/structure/B14319659.png)
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a 2,4,6-tri(propan-2-yl)phenyl group. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of a Grignard reagent such as phenylmagnesium bromide with a chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, facilitating various catalytic transformations. The specific molecular targets and pathways depend on the nature of the metal and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine: Similar in structure but with cyclohexyl groups instead of a methyl and phenyl group.
Bis(2-methyl-2-propanyl)(2’,4’,6’-triisopropyl-2-biphenylyl)phosphine: Contains biphenyl groups instead of a single phenyl group.
2,4,6-Triisopropyl-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}benzene: Contains additional functional groups such as sulfamoyl and pyrimidinyl.
Uniqueness
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane is unique due to its specific combination of substituents on the phosphorus atom, which can influence its reactivity and coordination properties. The presence of both methyl and phenyl groups, along with the bulky 2,4,6-tri(propan-2-yl)phenyl group, provides a distinct steric and electronic environment that can be advantageous in certain catalytic applications .
Propiedades
Número CAS |
104108-09-0 |
|---|---|
Fórmula molecular |
C22H31P |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
methyl-phenyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C22H31P/c1-15(2)18-13-20(16(3)4)22(21(14-18)17(5)6)23(7)19-11-9-8-10-12-19/h8-17H,1-7H3 |
Clave InChI |
UFEKECWEMSYPTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C)C2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)



![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)

![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)

![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)

